4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid
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Overview
Description
4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a hydrazinyl group and a cyclopentylidene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid typically involves the condensation of 2-ethoxycarbonylcyclopentanone with hydrazine, followed by reaction with 4-carboxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazinyl group can form hydrogen bonds or covalent bonds with active sites, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-(2-(2-Hydroxybenzoyl)hydrazinyl)benzoic acid: Similar structure but with a hydroxy group instead of an ethoxycarbonyl group.
4-{(2E)-2-[4-(Benzyloxy)-3,5-dimethoxybenzylidene]hydrazino}benzoic acid: Contains benzyloxy and dimethoxy groups.
Properties
IUPAC Name |
4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-15(20)12-4-3-5-13(12)17-16-11-8-6-10(7-9-11)14(18)19/h6-9,12,16H,2-5H2,1H3,(H,18,19)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRMLLKWSTZGRS-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1=NNC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C\1CCC/C1=N\NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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